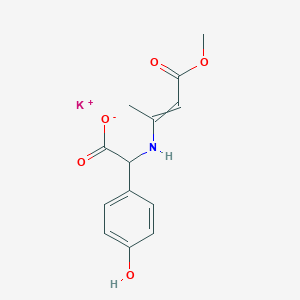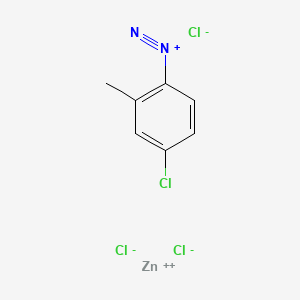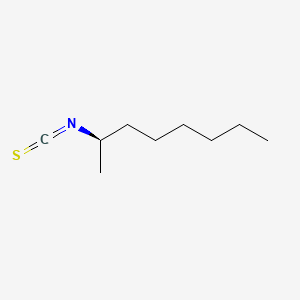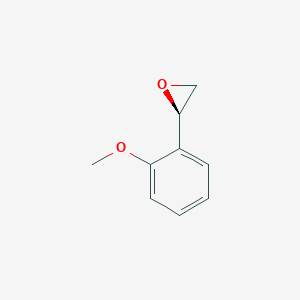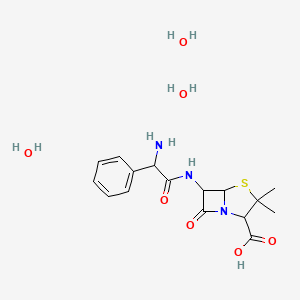
Ampicillin (trihydrate)
Vue d'ensemble
Description
Ampicillin (trihydrate) is a useful research compound. Its molecular formula is C16H25N3O7S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ampicillin (trihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ampicillin (trihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Spectral Analysis : Khan et al. (2015) explored the molecular structure, bonding features, vibrational wavenumbers, molecular electrostatic potential, and other properties of ampicillin trihydrate. This research is significant due to its biological and industrial importance, providing insights into the reactivity and interaction of the molecule with other species (Khan et al., 2015).
Use in Transplantation Surgery : Ta et al. (1977) and Vasina et al. (1977) reported on the use of ampicillin trihydrate in treating purulent inflammatory processes in patients undergoing kidney allotransplantation. They highlighted its effectiveness against various bacteria, including staphylococci and E. coli, and its extended blood retention in patients with decreased kidney function (Ta et al., 1977), (Vasina et al., 1977).
Toxicology and Carcinogenesis Studies : A study focused on the toxicological and carcinogenic effects of ampicillin trihydrate in rats and mice, revealing various health impacts and providing critical data for understanding its safety profile (National Toxicology Program, 1987).
Pharmaceutical Hydrate Studies : Han et al. (1998) studied the dehydration of ampicillin trihydrate using pressure differential scanning calorimetry. This research is valuable for understanding the physical and chemical behavior of the drug under different conditions (Han et al., 1998).
Spectrophotometric Determination : Al-Ghabsha et al. (1987) developed a spectrophotometric method for determining ampicillin trihydrate, highlighting its application in analyzing pharmaceutical formulations (Al-Ghabsha et al., 1987).
Efficacy in Dairy Cows : Lima et al. (2014) evaluated the efficacy of ampicillin trihydrate in treating metritis in dairy cows, providing insights into its veterinary applications and effects on animal health (Lima et al., 2014).
Comparative Bioavailability Studies : Ali and Farouk (1981) compared the bioavailability of ampicillin anhydrate and trihydrate, contributing to our understanding of its pharmacokinetics and efficacy (Ali and Farouk, 1981).
Vibrational Spectra Studies : Davis and Korter (2021) examined the low-frequency vibrational spectra of ampicillin trihydrate, providing valuable data on the physical properties of this antibiotic (Davis and Korter, 2021).
Propriétés
IUPAC Name |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDALBZNGVATNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-(-)-alpha-Aminobenzylpenicillin (trihydrate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





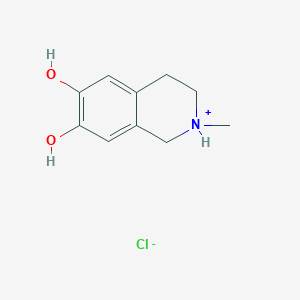
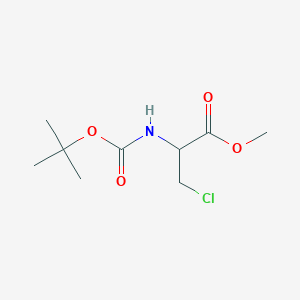

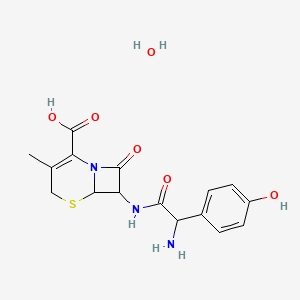

![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
